molecular formula C12H19N5O B1439360 4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 1204297-97-1

4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B1439360
CAS No.: 1204297-97-1
M. Wt: 249.31 g/mol
InChI Key: OKHACSUHTKPBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyrimidine ring, which is further connected to a piperazine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrimidine with piperazine to form 4-(piperazin-1-yl)pyrimidine. This intermediate is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has explored its use in developing new therapeutic agents for treating various diseases.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, studies have shown that it can inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation. The compound binds to the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Morpholinopyrimidin-4-yl)piperazine
  • 4-(6-Piperazin-1-ylpyrimidin-4-yl)phenol
  • 4-(6-Piperazin-1-ylpyrimidin-4-yl)benzamide

Uniqueness

Compared to similar compounds, 4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-3-16(4-2-13-1)11-9-12(15-10-14-11)17-5-7-18-8-6-17/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHACSUHTKPBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.